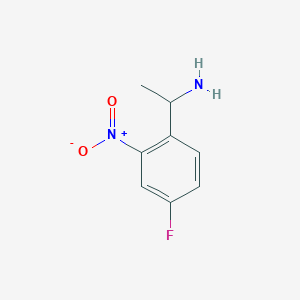
2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the use of 1,4-Dithiane-2,5-diol as a synthon. This compound undergoes a sulfa-Michael/aldol-type reaction with electrophilic alkenes to form functionalized tetrahydrothiophenes . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a tetrahydrothiophene derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(3-Oxotetrahydrothiophen-3-yl)-2-methylpropanoic acid, while reduction may yield 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanol.
Scientific Research Applications
2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the thiophene ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(3-Hydroxytetrahydrothiophen-3-yl)-2-methylpropanoic acid can be compared with other similar compounds such as:
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid: This compound has a similar thiophene ring but differs in the functional groups attached to it.
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide: This compound also contains a tetrahydrothiophene ring but has different substituents.
The uniqueness of this compound lies in its specific structure and the presence of both hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3S |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2-(3-hydroxythiolan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-7(2,6(9)10)8(11)3-4-12-5-8/h11H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
QWRCLRSNFAMHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B13562485.png)
![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)




![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)

![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)

![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
